Ethyl 4-((4-((2-methylbenzo[d]thiazol-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((2-methylbenzo[d]thiazol-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a structurally complex molecule featuring multiple pharmacologically relevant motifs. Its core comprises a piperazine ring substituted at the 1-position with an ethyl carboxylate group. The piperazine is further functionalized via a sulfonyl linkage to a phenyl ring, which is carbamoylated at the para-position to the 5-amino group of a 2-methylbenzo[d]thiazole heterocycle. The benzo[d]thiazole moiety, a bioisostere for purine bases, may confer nucleic acid-binding properties or kinase inhibitory activity, while the piperazine sulfonyl group enhances solubility and bioavailability .
Properties
IUPAC Name |
ethyl 4-[4-[(2-methyl-1,3-benzothiazol-5-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-3-31-22(28)25-10-12-26(13-11-25)33(29,30)18-7-4-16(5-8-18)21(27)24-17-6-9-20-19(14-17)23-15(2)32-20/h4-9,14H,3,10-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPPRUBDDMDPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring, like this one, have been found in many biologically active compounds such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs. These compounds often interact with various enzymes, receptors, and biochemical pathways in the body.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Biochemical Analysis
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on similar thiazole derivatives could provide insights into the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Ethyl 4-((4-((2-methylbenzo[d]thiazol-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate at different dosages in animal models have not been reported. Studies on similar thiazole derivatives could provide insights into any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Thiazole derivatives can interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Biological Activity
Ethyl 4-((4-((2-methylbenzo[d]thiazol-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanism of action, and therapeutic potential.
Chemical Structure
The compound features a piperazine core linked to a sulfonamide and a thiazole moiety, which are known to contribute to various biological activities. The structural formula can be summarized as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the thiazole ring, followed by coupling reactions to introduce the sulfonamide and piperazine functionalities.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, related compounds have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 2.03 μM to 7.05 μM . The presence of the thiazole moiety is critical for this activity, as it enhances binding affinity to bacterial targets.
Antitumor Activity
Thiazole derivatives have also been evaluated for their anticancer properties. A structure-activity relationship (SAR) analysis revealed that compounds with specific substitutions on the phenyl ring displayed potent cytotoxic effects against various cancer cell lines. For example, certain thiazole-containing compounds achieved IC50 values below 2 µg/mL against A-431 cells, indicating strong antitumor potential .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, thiazole derivatives have been investigated for their anti-inflammatory effects. A series of thiazolyl-piperazine compounds exhibited significant inhibition of inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Compounds with sulfonamide groups often act as inhibitors of carbonic anhydrase or other key enzymes involved in cellular metabolism.
- Receptor Interaction : The piperazine moiety may facilitate interactions with neurotransmitter receptors, potentially contributing to neuropharmacological activities.
- DNA Intercalation : Some thiazole derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Study 1: Antimycobacterial Evaluation
A study conducted on a series of benzo-thiazole derivatives demonstrated that modifications at the 4-position significantly enhanced activity against Mycobacterium tuberculosis. The most potent compound exhibited an IC50 value of 2.32 μM .
Study 2: Antitumor Activity Assessment
In another investigation focusing on cytotoxicity, several thiazole-based compounds were synthesized and tested against HepG2 liver carcinoma cells. The results indicated that specific substitutions on the thiazole ring markedly increased antiproliferative activity, with some compounds showing efficacy comparable to doxorubicin .
Scientific Research Applications
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of thiazole derivatives on several cancer cell lines. The results demonstrated that compounds similar to Ethyl 4-((4-((2-methylbenzo[d]thiazol-5-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications on the thiazole ring significantly affect the anticancer efficacy. Specifically, the introduction of electron-withdrawing groups enhanced antiproliferative activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction |
| Compound B | DU145 | 4.8 | Cell cycle arrest |
| Ethyl 4... | A375 | 3.5 | Inhibition of proliferation |
Pharmacological Activity
Research indicates that thiazole derivatives possess anticonvulsant properties, making them suitable candidates for epilepsy treatment. The mechanism often involves modulation of neurotransmitter systems or ion channels.
Case Studies
- Animal Models : In studies using PTZ-induced seizure models, compounds with similar structures demonstrated significant protective effects against seizures, with some achieving a protection index greater than 9 .
- Clinical Relevance : The potential for these compounds to act as anticonvulsants is supported by their ability to interact with GABAergic pathways, which are crucial in seizure modulation .
| Compound | Model Used | ED50 (mg/kg) | Protection Index |
|---|---|---|---|
| Compound C | PTZ Seizure Model | 18.4 | 9.2 |
| Ethyl 4... | MES Model | 24.0 | 8.5 |
Overview
Thiazole-containing compounds have been investigated for their antimicrobial properties against various pathogens, including bacteria and fungi. The presence of sulfonamide groups enhances their efficacy.
Case Studies
- Bacterial Inhibition : this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria in vitro, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Fungal Activity : Similar compounds have been tested against fungal strains like Candida albicans, demonstrating effective antifungal properties at low concentrations .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 32 | Bactericidal |
| S. aureus | 16 | Bacteriostatic |
| C. albicans | 64 | Fungicidal |
Comparison with Similar Compounds
Core Heterocycles and Substituents
- Target Compound : Features a benzo[d]thiazole-carbamoyl-phenylsulfonyl-piperazine scaffold. The sulfonamide and carbamate groups provide hydrogen-bonding sites, while the ethyl ester enhances lipophilicity.
- Ethyl 4-{4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}piperazine-1-carboxylate (): Contains a thiazolidinone core with a benzodioxole substituent and a butanoyl linker. The absence of a sulfonamide group reduces polarity compared to the target compound .
- Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate () : Combines pyrazole and thiazole rings with halogenated aryl groups. Lacks the piperazine-sulfonyl motif, which may limit its solubility .
Key Functional Groups
| Compound | Sulfonamide | Carbamate | Thiazole Derivative | Piperazine |
|---|---|---|---|---|
| Target Compound | Yes | Yes | Benzo[d]thiazole | Yes |
| Compound | No | Yes | Thiazolidinone | Yes |
| Compound | No | Yes | Thiazole | No |
Data Table: Comparative Analysis
Q & A
Q. What are the key synthetic pathways for this compound, and how is its structural integrity validated?
The synthesis involves multi-step reactions, typically starting with coupling a 2-methylbenzo[d]thiazol-5-amine derivative to a 4-sulfonylphenylcarbamoyl intermediate, followed by piperazine conjugation and ethyl esterification. Critical steps include:
- Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) for carbamoyl bond formation .
- Sulfonylation : Reaction of the phenyl group with sulfonyl chlorides under basic conditions (e.g., triethylamine in DCM) .
- Piperazine functionalization : Nucleophilic substitution or carbamate formation with ethyl chloroformate . Characterization :
- NMR spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks.
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s physicochemical stability under experimental conditions?
Stability studies should evaluate:
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions .
- pH sensitivity : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC or UV-Vis spectroscopy over 24–72 hours .
- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines using controlled UV exposure .
Q. What analytical methods are critical for purity assessment?
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies impurities.
- Elemental analysis (C, H, N, S) confirms stoichiometric composition .
- X-ray crystallography resolves crystal structure and stereochemistry, if single crystals are obtainable .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on the sulfonyl-piperazine and benzothiazole moieties, which often interact with ATP-binding pockets .
- Pharmacophore modeling : Identify key functional groups (e.g., carbamoyl, sulfonyl) responsible for target engagement .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
Q. How do structural analogs inform SAR for this compound?
Comparative studies with analogs highlight critical pharmacophores:
| Analog | Modification | Impact on Activity |
|---|---|---|
| Fluorophenyl variant | 4-F substitution on phenyl | Enhanced kinase inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for parent compound). |
| Bromophenyl variant | 4-Br substitution | Improved solubility but reduced receptor binding affinity. |
| Piperazine-amide | Carbamate → amide | Lower metabolic stability in liver microsomes. |
Q. How should researchers resolve contradictions in reported bioactivity data?
- Dose-response validation : Replicate assays (e.g., enzymatic inhibition) across multiple concentrations to rule out false positives/negatives .
- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific interactions .
- Meta-analysis : Compare data across studies while controlling for variables (e.g., cell lines, assay protocols) .
Q. What strategies optimize synthetic yield and reproducibility?
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent, catalyst) systematically. For example, DMF increases sulfonylation efficiency by 20% over THF .
- Microwave-assisted synthesis : Reduces reaction time for carbamate formation from 12 hours to 2 hours .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time .
Methodological Notes
- Conflicting data : Addressed via reproducibility frameworks and multi-method validation.
- Advanced tools : Emphasized computational and high-throughput screening to align with modern research trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
